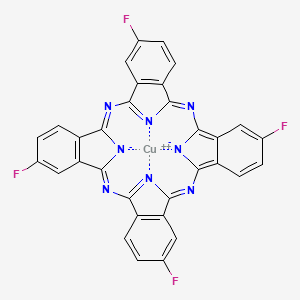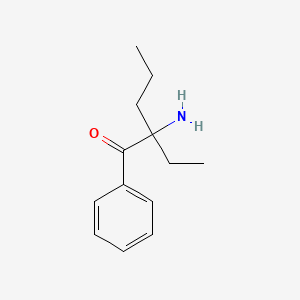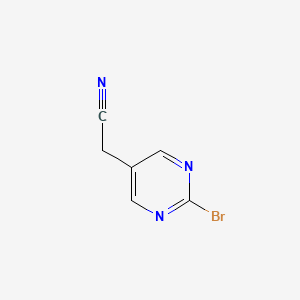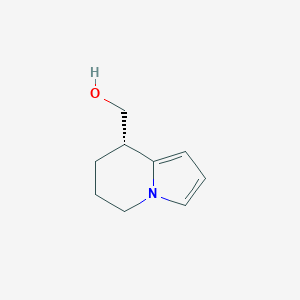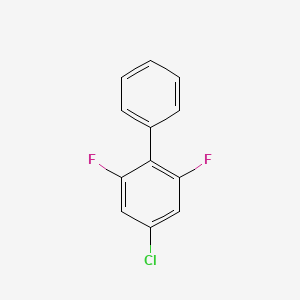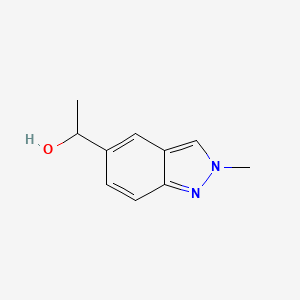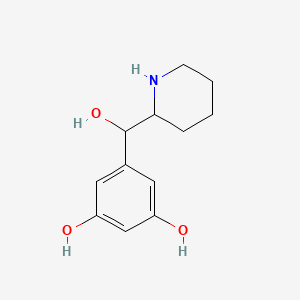
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine and dihydroxybenzene families, which are known for their significant roles in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol typically involves the reaction of piperidine derivatives with dihydroxybenzene compounds. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogens or nitrating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Scientific Research Applications
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react with various nucleophiles, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol, O-Methylcatechol)
- Mequinol (4-Methoxyphenol)
Uniqueness
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is unique due to the presence of both a piperidine ring and dihydroxybenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-[hydroxy(piperidin-2-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H17NO3/c14-9-5-8(6-10(15)7-9)12(16)11-3-1-2-4-13-11/h5-7,11-16H,1-4H2 |
InChI Key |
QWTCJQYFPPSBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
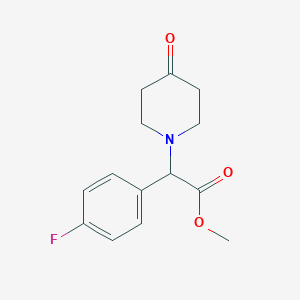
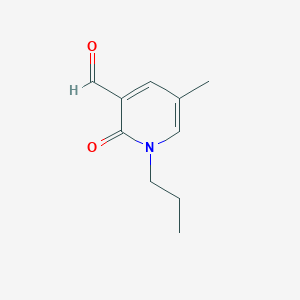
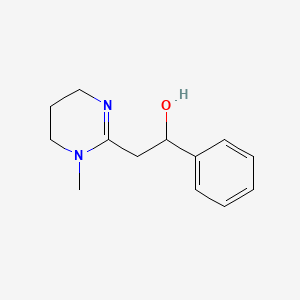
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

